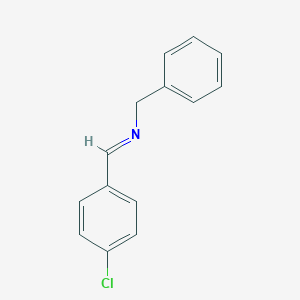
tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O3 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” can be analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . Single crystals of the compound can be evaluated using X-ray diffraction (XRD), and the molecular structure can be optimized using density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate” include a molecular weight of 264.32 g/mol . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Overview of tert-Butanesulfinamide in Synthesis
Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives over the past two decades. They offer a versatile approach to asymmetric N-heterocycle synthesis, providing access to a variety of structurally diverse compounds such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in many natural products and therapeutically relevant molecules. The review by Philip et al. (2020) covers literature from 2010 to 2020, focusing on tert-butanesulfinamide-mediated synthesis via sulfinimines, underscoring its importance in the creation of biologically active compounds and potential drugs (Philip, Radhika, Saranya, & Anilkumar, 2020).
Influence of Metals on Biological Ligands
The study of metals' influence on the electronic system of biologically important molecules, including 3-pyridine carboxylic acids, reveals insights into how metals can perturb and stabilize the electronic systems of ligands. This understanding is crucial for comprehending the interactions between compounds and their biological targets, such as cell receptors or essential cell components. Lewandowski, Kalinowska, and Lewandowska (2005) provided a comprehensive review on this topic, suggesting ways in which metals affect the stability and reactivity of ligands, thereby impacting their biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives are extensively used in medicinal chemistry to develop treatments for various diseases. The pyrrolidine ring, owing to its sp3-hybridization, contributes significantly to the stereochemistry and three-dimensional coverage of molecules, enhancing their biological activity. Li Petri et al. (2021) reviewed bioactive molecules featuring the pyrrolidine ring, discussing their synthetic strategies, structure-activity relationships, and biological profiles. This work highlights the role of pyrrolidine in designing new compounds with diverse biological activities (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Role of Proline and Pyrroline-5-carboxylate in Plant Defense
The metabolism of proline and pyrroline-5-carboxylate (P5C) plays a critical role in plant defense mechanisms against pathogens. Qamar, Mysore, and Senthil-Kumar (2015) reviewed the regulation of P5C levels in plants, especially during pathogen infection and abiotic stress. They explored how P5C synthesis and its metabolism contribute to resistance against invading pathogens, highlighting the importance of this pathway in developing disease-resistant plant varieties (Qamar, Mysore, & Senthil-Kumar, 2015).
Propiedades
IUPAC Name |
tert-butyl 3-pyridin-2-yloxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-7-11(10-16)18-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBUDAIEOISMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647927 |
Source


|
| Record name | tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate | |
CAS RN |
1224514-70-8 |
Source


|
| Record name | tert-Butyl 3-[(pyridin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
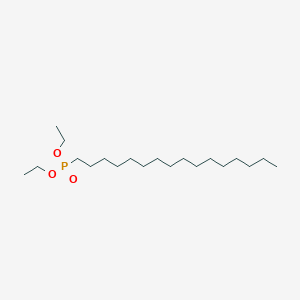
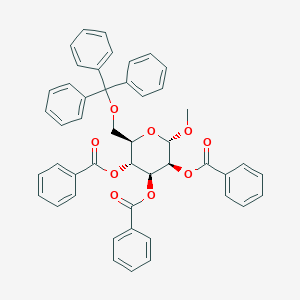
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)
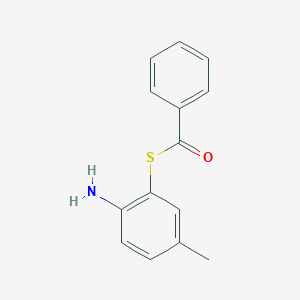
![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)
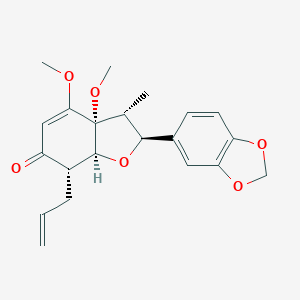
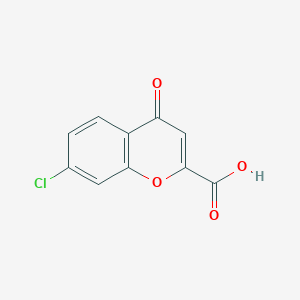

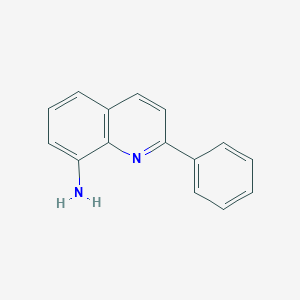

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
